molecular formula C16H13FN2OS B5281854 N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE

N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE

Cat. No.: B5281854
M. Wt: 300.4 g/mol
InChI Key: MGAYPGJVTDNOKN-UHFFFAOYSA-N
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Description

N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a cyano group attached to a phenyl ring and a fluorophenyl group linked via a sulfanyl bridge to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzyl isothiocyanate.

    Cyclization: The intermediate is then reacted with 4-cyanophenylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various functionalized compounds.

Mechanism of Action

The mechanism of action of N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyano and fluorophenyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-CYANOPHENYL)-2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETAMIDE
  • **N-(4-CYANOPHENYL)-2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}ACETAMIDE
  • **N-(4-CYANOPHENYL)-2-{[(4-BROMOPHENYL)METHYL]SULFANYL}ACETAMIDE

Uniqueness

This compound is unique due to the presence of the fluorine atom, which enhances its lipophilicity and metabolic stability compared to its chloro and bromo analogs. This makes it a more attractive candidate for drug development and other applications.

Properties

IUPAC Name

N-(4-cyanophenyl)-2-[(4-fluorophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c17-14-5-1-13(2-6-14)10-21-11-16(20)19-15-7-3-12(9-18)4-8-15/h1-8H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAYPGJVTDNOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(=O)NC2=CC=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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